N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
CAS No.: 1155800-45-5
Cat. No.: VC0042442
Molecular Formula: C10H4F6N2O
Molecular Weight: 282.145
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1155800-45-5 |
|---|---|
| Molecular Formula | C10H4F6N2O |
| Molecular Weight | 282.145 |
| IUPAC Name | N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |
| Standard InChI | InChI=1S/C10H4F6N2O/c11-9(12,13)7-3-6(2-1-5(7)4-17)18-8(19)10(14,15)16/h1-3H,(H,18,19) |
| Standard InChI Key | WHJWLBKVUGJDIT-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1NC(=O)C(F)(F)F)C(F)(F)F)C#N |
Introduction
Physical Properties
The physical properties of N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide are crucial for understanding its behavior in various experimental conditions and applications.
General Physical Characteristics
The compound is typically observed as a solid at room temperature, consistent with its molecular weight and structural features. The incorporation of fluorine atoms contributes to its unique physical behavior, particularly regarding thermal stability and solubility characteristics.
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 3.5443 mL | 17.7216 mL | 35.4431 mL |
| 5 mM | 0.7089 mL | 3.5443 mL | 7.0886 mL |
| 10 mM | 0.3544 mL | 1.7722 mL | 3.5443 mL |
Note: The volumes indicated represent the amount of appropriate solvent required to achieve the specified concentration .
Research Applications
N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide finds application in various research contexts, particularly in fields where fluorinated compounds are of interest due to their unique properties.
Material Science Applications
The incorporation of fluorine in this compound can significantly alter physical properties such as solubility and thermal stability, which is particularly beneficial in material science research. The presence of multiple fluorine atoms contributes to:
-
Enhanced thermal stability compared to non-fluorinated analogs
-
Altered electronic properties that can influence material characteristics
-
Modified surface properties and interactions with other materials
Structural Comparison with Related Compounds
N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide shares structural similarities with several related compounds that have been studied for various applications. These structural relationships provide context for understanding its potential properties and applications.
Comparative Analysis
Table 3: Structural Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | C₁₀H₄F₆N₂O | 282.145 | Reference compound |
| N-[4-Cyano-3-(trifluoromethyl)phenyl]acetamide | C₁₀H₇F₃N₂O | 228.171 | Lacks three fluorine atoms on the acetamide group |
| N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide | C₁₂H₉F₃N₂O | 254.210 | Contains a methacrylamide instead of trifluoroacetamide |
| N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | C₁₂H₉F₃N₂O₂ | Not specified | Contains an oxirane ring system |
The structural variations observed in these related compounds result in distinct physicochemical properties and potential applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume